1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium

Vue d'ensemble

Description

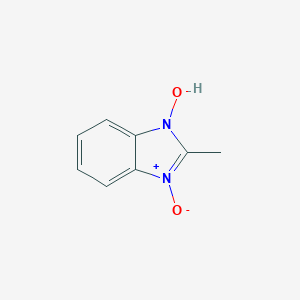

1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium is a heterocyclic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a hydroxy group, a methyl group, and an oxidized nitrogen atom within the benzimidazole ring

Méthodes De Préparation

The synthesis of 1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium can be achieved through several synthetic routes. One common method involves the cyclization of o-phenylenediamine with formic acid, followed by oxidation and methylation steps. The reaction conditions typically involve heating the reactants under reflux in the presence of a suitable oxidizing agent, such as hydrogen peroxide or potassium permanganate, to achieve the desired oxidation state. Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and yield.

Analyse Des Réactions Chimiques

1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert the oxidized nitrogen atom back to its original state. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: The hydroxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.

Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized benzimidazole derivatives, while substitution reactions can introduce a wide range of functional groups.

Applications De Recherche Scientifique

1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: Benzimidazole derivatives, including this compound, exhibit various biological activities such as antimicrobial, antiviral, and anticancer properties. They are studied for their potential use in developing new therapeutic agents.

Medicine: The compound is investigated for its potential as a drug candidate due to its ability to interact with biological targets. It is explored for its use in treating infections, cancer, and other diseases.

Industry: In the industrial sector, the compound is used in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable for developing new materials with specific functionalities.

Mécanisme D'action

The mechanism of action of 1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparaison Avec Des Composés Similaires

1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium can be compared with other similar benzimidazole derivatives, such as:

1-Hydroxybenzimidazole: Lacks the methyl group and has different chemical and biological properties.

2-Methylbenzimidazole: Lacks the hydroxy and oxidized nitrogen groups, resulting in different reactivity and applications.

3-Oxidobenzimidazole: Lacks the hydroxy and methyl groups, leading to distinct chemical behavior and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Activité Biologique

Overview

1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium is a heterocyclic compound belonging to the benzimidazole class, characterized by its unique structural features including a hydroxy group, a methyl group, and an oxidized nitrogen atom within the benzimidazole ring. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research.

- Molecular Formula : C₈H₈N₂O₂

- Molecular Weight : 164.16 g/mol

- Canonical SMILES : CC1=N+[O-]

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. This interaction can modulate enzyme activity, receptor binding, and other protein functions, leading to significant biological effects. For instance, it may inhibit enzymes involved in cell proliferation, thereby exhibiting potential anticancer properties.

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit substantial antimicrobial properties. Studies have demonstrated effectiveness against a range of pathogens, including bacteria and fungi.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Significant inhibition | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Effective antifungal action |

Antiviral Properties

The compound also shows promise as an antiviral agent. Its mechanism involves disrupting viral replication processes or inhibiting viral enzymes critical for the life cycle of viruses.

Anticancer Potential

Studies have highlighted the potential of this compound in cancer therapy. It is believed to induce apoptosis in cancer cells and inhibit tumor growth through various pathways.

| Cancer Type | Effect Observed | Reference |

|---|---|---|

| Breast Cancer | Induces apoptosis | |

| Lung Cancer | Inhibits cell proliferation |

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. For example:

- Synthesis and Evaluation : A study synthesized several derivatives and evaluated their biological activities against various cancer cell lines. The results indicated that modifications to the compound's structure could enhance its efficacy.

- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of this compound in treating infections and tumors. Preliminary results suggest promising outcomes with reduced tumor sizes and improved survival rates in treated groups.

Propriétés

IUPAC Name |

1-hydroxy-2-methyl-3-oxidobenzimidazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-6-9(11)7-4-2-3-5-8(7)10(6)12/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOHMVMLXANIAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2N1O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.